N-[(4-butyl-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
N-[(4-butyl-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a synthetic compound featuring a hybrid structure combining adamantane, indole, and 1,2,4-triazole moieties. Its synthesis likely involves multi-step reactions, including:
Adamantane-1-carbonyl chloride as a starting material for forming the adamantane-carboxamide core.
Sulfanyl linkage between the triazole and indole-derived groups, achieved through thiol-ether bond formation.
Structural confirmation relies on HRMS, ¹H-NMR, and ¹³C-NMR, standard for such compounds .
Properties
IUPAC Name |
N-[[4-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O2S/c1-2-3-9-33-24(17-29-26(35)28-14-19-11-20(15-28)13-21(12-19)16-28)30-31-27(33)36-18-25(34)32-10-8-22-6-4-5-7-23(22)32/h4-7,19-21H,2-3,8-18H2,1H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZXDJVNBZZSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-butyl-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring, and finally, the coupling with the adamantane carboxamide.
Indole Derivative Preparation: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Triazole Formation: The triazole ring is formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Coupling with Adamantane Carboxamide: The final step involves coupling the triazole-indole intermediate with adamantane carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-butyl-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and triazole rings can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole and triazole rings.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Substituted derivatives with new functional groups attached to the triazole ring.
Scientific Research Applications
N-[(4-butyl-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral, anticancer, or antimicrobial agent.
Materials Science: The compound’s structural properties may be exploited in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-[(4-butyl-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The adamantane moiety may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness arises from its triazole-sulfanyl-indole-adamantane architecture. Below is a comparative analysis with structurally or functionally related analogs:
Structural Analogues
Key Observations:
- Triazole vs.
- Sulfanyl Linkage : The sulfanyl group in the target compound is absent in adamantane-sulfonamides (e.g., Compounds 22–29), which may influence solubility and metabolic stability .
- Substituent Effects : The butyl group on the triazole and the dihydroindole moiety in the target compound differ from the chloro/methoxy substituents in Compounds 22–29, suggesting divergent pharmacological profiles .
Functional Comparisons
- Bioactivity: Adamantane-containing compounds often exhibit CNS activity or antimicrobial properties. For example, nitro-substituted aryl derivatives (e.g., nitroimidazoles) show enhanced antimycobacterial activity compared to non-nitro analogs . While the target compound’s bioactivity is unspecified, its sulfanyl and triazole groups may confer unique interactions with targets like enzymes or receptors.
- Spectroscopic Characterization : Similar to adamantane-indole derivatives and sulfonamides , the target compound’s structure would be confirmed via ¹H-NMR (e.g., adamantane protons at δ 1.6–2.1 ppm) and HRMS. Raman spectroscopy, used for structurally similar opioids (e.g., codeine vs. morphine) , could further differentiate it from analogs.
Research Implications and Gaps
- Pharmacological Potential: The hybrid structure suggests possible dual-target activity (e.g., cannabinoid receptors or osteoclast inhibition, as seen in adamantane-sulfonamides ). However, in vitro/in vivo data are needed.
- Structural Optimization : Substituent modifications (e.g., replacing butyl with isopropyl or methoxy groups) could enhance solubility or potency, as demonstrated in nitro-substituted analogs .
- Analytical Validation : Spectrofluorometry or tensiometry, used for quaternary ammonium compounds , might aid in studying self-assembly or aggregation behavior.
Biological Activity
N-[(4-butyl-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes an adamantane core, a triazole ring, and an indole derivative. The presence of these moieties suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of indole and triazole compounds exhibit significant antimicrobial properties. For instance, compounds containing indole structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The specific compound has not been extensively studied alone; however, related compounds have demonstrated promising results in inhibiting bacterial growth.
Anticancer Properties
The anticancer potential of similar compounds has been explored in several studies. For example, indole-containing compounds have been noted for their ability to induce apoptosis in cancer cells. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may exhibit similar effects.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazole moiety may interact with enzymes involved in cell signaling pathways or DNA synthesis. Indole derivatives are known to modulate various cellular processes through receptor interactions and enzyme inhibition.
Case Studies and Experimental Data
A recent study evaluated the biological activity of related indole derivatives against M. tuberculosis , demonstrating significant growth inhibition at specific concentrations (e.g., 10 μg/mL) over extended periods (up to 41 days) .
| Compound | Concentration (μg/mL) | Growth Inhibition Duration |
|---|---|---|
| Indole Derivative | 10 | 41 days |
| Indole Derivative | 5 | 18 days |
| Indole Derivative | 1 | 5 days |
This data suggests that compounds with structural similarities to this compound may possess similar antimicrobial properties.
Cytotoxicity Studies
In cytotoxicity assays against various cancer cell lines (e.g., A549), related compounds demonstrated IC50 values in the low micromolar range (<10 μM), indicating potent anticancer activity . The selectivity towards rapidly dividing cells suggests a targeted mechanism that could be beneficial in cancer therapy.
Q & A
Q. What are the optimal synthetic routes for N-[(4-butyl-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide?
The synthesis involves multi-step organic reactions, including:
- Triazole ring formation : Cyclocondensation of thiosemicarbazides under reflux in polar solvents (e.g., DMF) .
- Functionalization : Sulfanyl group introduction via nucleophilic substitution or thiol-ene reactions, requiring catalysts like HATU or EDC .
- Adamantane coupling : Amide bond formation between the triazole intermediate and adamantane-1-carboxylic acid using coupling agents (e.g., hydroxybenzotriazole) .
Key parameters include temperature control (60–100°C), inert atmosphere, and purification via column chromatography or recrystallization .
Q. How is the compound structurally characterized in academic research?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the triazole ring and adamantane coupling .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Elemental analysis : Confirms purity (>95%) and stoichiometry .
Q. What preliminary biological screening methods are used to assess its activity?
- In vitro assays : Antifungal/antibacterial activity via microdilution assays (e.g., MIC against Candida albicans or Staphylococcus aureus) .
- Enzyme inhibition : Testing against cytochrome P450 or kinase targets using fluorometric or colorimetric substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Q. How do researchers address solubility challenges during formulation?
- Co-solvents : Use of DMSO or PEG-400 for in vitro studies .
- Prodrug strategies : Esterification of the carboxamide group to enhance bioavailability .
- Nanoparticle encapsulation : Lipid-based carriers improve aqueous dispersion for in vivo applications .
Q. What reaction mechanisms govern its stability under physiological conditions?
- Hydrolysis : The adamantane carboxamide group resists enzymatic cleavage, while the sulfanyl linkage may oxidize to sulfoxides in vivo .
- pH-dependent degradation : Triazole rings remain stable in acidic environments but may rearrange under alkaline conditions .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve structural ambiguities?
- SHELX refinement : Single-crystal diffraction data processed via SHELXL for precise bond-length/angle measurements .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds between triazole N-atoms and solvent) .
- Twinned data handling : SHELXE resolves pseudo-merohedral twinning common in adamantane derivatives .
Q. How do structure-activity relationship (SAR) studies guide derivative design?
-
Substituent effects :
Substituent Biological Activity Trend Reference Butyl (R) ↑ Lipophilicity → Enhanced membrane permeability 2-Oxoethylindole (R) ↑ Anticancer activity via intercalation Sulfanyl (R) Oxidation to sulfone ↓ potency but ↑ metabolic stability -
Rational design : Molecular docking (AutoDock Vina) identifies substituents optimizing target binding (e.g., indole moiety for kinase inhibition) .
Q. How can in vitro-in vivo efficacy discrepancies be analyzed?
- Pharmacokinetic profiling : LC-MS quantifies plasma/tissue concentrations after IV/oral administration in rodent models .
- Metabolite identification : UPLC-QTOF detects sulfoxide and glucuronide metabolites, explaining reduced in vivo activity .
- Toxicokinetics : Assess hepatotoxicity via ALT/AST levels and histopathology .
Q. What computational models predict its binding to biological targets?
- Molecular dynamics (MD) : Simulates adamantane’s rigid scaffold stabilizing hydrophobic pockets in CYP51A1 .
- QSAR models : CoMFA/CoMSIA correlate triazole substituent electronegativity with antifungal activity (pIC ~5.2–6.8) .
- Free energy perturbation (FEP) : Quantifies ΔΔG for indole-modified analogs binding to tubulin .
Q. How are contradictory biological data resolved across studies?
- Batch variability : HPLC purity checks (>98%) rule out synthetic impurities .
- Assay conditions : Standardize serum protein content (e.g., fetal bovine serum) to prevent false negatives in cell-based assays .
- Target polymorphism : Genotype microbial strains to confirm consistent enzyme targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
